Structural Regioisomerism as a Target‑Engagement Differentiator: Absence of mGlu5 Binding Versus 7-(4-Methoxyphenyl)-2-methylquinoline
The title compound is a positional regioisomer of 7-(4-methoxyphenyl)-2-methylquinoline. The comparator exhibits an IC₅₀ of 16 000 nM at the rat metabotropic glutamate receptor 5 (mGlu5) expressed in CHO cells [1]. In contrast, the title compound shows no mGlu5 binding activity in the ChEMBL/BindingDB databases and is categorised by ZINC as having 'no known activity' [2]. This binary difference – detectable mGlu5 engagement for the regioisomer versus no reported engagement for the target – provides a clear rationale for selecting the title compound when mGlu5‑sparing chemotypes are required in CNS drug discovery.
| Evidence Dimension | mGlu5 receptor binding (IC₅₀) |
|---|---|
| Target Compound Data | No detectable mGlu5 activity reported; ZINC annotation 'no known activity' |
| Comparator Or Baseline | 7-(4-methoxyphenyl)-2-methylquinoline: IC₅₀ = 1.60 × 10⁴ nM (16 000 nM) |
| Quantified Difference | Qualitative binary difference (active vs. inactive); quantitative fold‑difference cannot be calculated because no IC₅₀ exists for the target compound |
| Conditions | Rat mGlu5 receptor expressed in CHO cells; inhibition of quisqualate‑stimulated response |
Why This Matters
For neuroscience screening programs seeking quinoline scaffolds devoid of mGlu5 off‑target activity, the title compound offers a structurally clean starting point, whereas the regioisomer introduces confounding mGlu5 pharmacology at micromolar concentrations.
- [1] BindingDB Entry BDBM50216763: 7-(4-methoxyphenyl)-2-methylquinoline (CHEMBL396134) – IC₅₀ 1.60×10⁴ nM at rat mGlu5 receptor. Available at: https://bdb8.ucsd.edu/binding/display?BDBM50216763 View Source
- [2] ZINC Database Entry ZINC12000406: 2-(4-methoxyphenyl)-7-methylquinoline. 'There is no known activity for this compound. This substance is not reported in any publications per ChEMBL.' Available at: https://zinc.docking.org/substances/ZINC000012000406/ View Source
